Cas no 578762-44-4 (N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide)

N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-[2-amino-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]cyclopropanecarboxamide
- Cyclopropanecarboxamide, N-[2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-
- N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide
-
- インチ: 1S/C21H19N5O3S/c1-12-6-10-14(11-7-12)30(28,29)18-17-20(24-16-5-3-2-4-15(16)23-17)26(19(18)22)25-21(27)13-8-9-13/h2-7,10-11,13H,8-9,22H2,1H3,(H,25,27)
- InChIKey: JKXROJBYNHLCPM-UHFFFAOYSA-N
- ほほえんだ: C1(C(NN2C3C(C(S(C4=CC=C(C)C=C4)(=O)=O)=C2N)=NC2C(N=3)=CC=CC=2)=O)CC1
N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-5845-4mg |
N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |
578762-44-4 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3225-5845-5μmol |
N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |
578762-44-4 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-5845-3mg |
N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |
578762-44-4 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-5845-2μmol |
N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |
578762-44-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3225-5845-2mg |
N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |
578762-44-4 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3225-5845-1mg |
N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |
578762-44-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3225-5845-5mg |
N-[2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]cyclopropanecarboxamide |
578762-44-4 | 90%+ | 5mg |
$69.0 | 2023-04-27 |
N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamideに関する追加情報
N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-ylcyclopropanecarboxamide: A Comprehensive Overview
N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-ylcyclopropanecarboxamide (CAS No. 578762-44-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-ylcyclopropanecarboxamide, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings related to this compound.
The chemical structure of N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-ylcyclopropanecarboxamide is notable for its intricate arrangement of functional groups. The molecule consists of a cyclopropane ring attached to a pyrrolo[2,3-b]quinoxaline core, which is further substituted with an amino group and a 4-methylbenzenesulfonyl moiety. This combination of structural elements contributes to the compound's unique chemical and biological properties.
The synthesis of N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-ylcyclopropanecarboxamide has been the subject of several studies. One common approach involves the reaction of 1H-pyrrolo[2,3-b]quinoxaline with a suitable cyclopropane derivative in the presence of a coupling reagent. The subsequent introduction of the amino and 4-methylbenzenesulfonyl groups can be achieved through multi-step processes involving selective functional group manipulations. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound.
In terms of biological activity, N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-ylcyclopropanecarboxamide has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been reported to exhibit potent inhibitory activity against protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. This makes it a valuable lead compound for the development of novel therapeutic agents.
Recent research has also explored the pharmacological properties of N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-ylcyclopropanecarboxamide. Preclinical studies have indicated that it possesses anti-inflammatory and anti-cancer properties. In vitro experiments have shown that it can effectively reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. These findings suggest that this compound may have potential applications in the treatment of inflammatory diseases and cancer.
The mechanism of action of N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-ylcyclopropanecarboxamide is an area of ongoing investigation. Current evidence suggests that it exerts its effects by modulating specific signaling pathways within cells. For example, it has been shown to interfere with the activation of mitogen-activated protein kinases (MAPKs), which are crucial for cellular responses to external stimuli. Additionally, it may also target other signaling molecules such as phosphatidylinositol 3-kinase (PI3K) and Akt.
Despite its promising biological activities, further research is needed to fully understand the therapeutic potential and safety profile of N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-ylcyclopropanecarboxamide. Preclinical studies are ongoing to evaluate its efficacy and safety in animal models of various diseases. These studies will provide valuable insights into its pharmacokinetics, pharmacodynamics, and potential side effects.
In conclusion, N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-ylcyclopropanecarboxamide (CAS No. 578762-44-4) is a fascinating compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, we can expect to see more detailed insights into its mechanisms of action and potential applications in medicine.
578762-44-4 (N-2-amino-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-1-ylcyclopropanecarboxamide) 関連製品
- 1397228-36-2(Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate)
- 1556604-94-4(2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine)
- 2165202-60-6(3-amino-3-cyclobutylpentanamide)
- 1357352-09-0(9-tert-butoxycarbonyl-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid)
- 1804454-02-1(3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride)
- 1803560-69-1(tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)
- 895443-68-2(N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide)
- 2138121-96-5(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-ethylcyclohexan-1-ol)
- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)
- 2377030-81-2((1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane)




